Dimethyl maleate

Vue d'ensemble

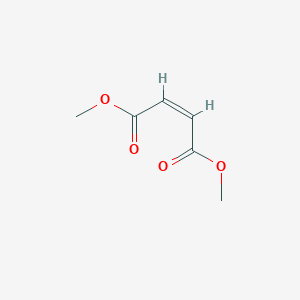

Description

Dimethyl maleate is an organic compound with the chemical formula C6H8O4. It is the dimethyl ester of maleic acid and appears as a clear, colorless, oily liquid. This compound is slightly soluble in water and has a pungent odor. This compound is widely used in organic synthesis and various industrial applications due to its versatile reactivity.

Méthodes De Préparation

Dimethyl maleate can be synthesized through several methods:

-

Esterification: : The most common method involves the reaction of maleic anhydride with methanol in the presence of sulfuric acid as a catalyst. This process involves a nucleophilic acyl substitution for the monomethyl ester, followed by a Fischer esterification reaction to form the dimethyl ester .

-

Reactive Distillation: : This method integrates reaction and distillation into a single unit, enhancing the conversion of maleic anhydride by continuously removing the products. A strong cation exchange resin is used as a catalyst for the esterification reaction .

Analyse Des Réactions Chimiques

Isomerization to Dimethyl Fumarate

DMM undergoes cis-trans isomerization to form dimethyl fumarate (DMF) under catalytic conditions.

Reaction Conditions and Catalysts:

- Hydrogen Halides (HBr, HCl): Promote isomerization in solvent-free systems or in carbon tetrachloride .

- Amine Catalysts: Tertiary amines (e.g., triethylamine) induce isomerization via a two-step nucleophilic addition mechanism, with second-order dependence on amine concentration .

Key Findings:

- Reaction proceeds without oxygen influence .

- Theoretical studies using DFT suggest that Lewis acids (e.g., AlCl₃) stabilize transition states, reducing activation energy .

Hydrogenation to Dimethyl Succinate

DMM is selectively hydrogenated to dimethyl succinate (DMS) under gas-phase conditions.

Reaction Parameters :

| Parameter | Value/Range |

|---|---|

| Catalyst | Ru/C or Cu/ZnO/Al₂O₃ |

| Temperature | 323–343 K |

| H₂ Pressure | 0.4–1.2 MPa |

| Activation Energy (Eₐ) | 58.9–59.0 kJ/mol |

| Reaction Order (H₂) | 0.82 ± 0.05 |

Kinetics:

- Zero-order dependence on DMM concentration above 0.26 mol/L.

- First-order (0.70 ± 0.03) below 0.18 mol/L .

Diels-Alder Reactions

DMM acts as a dienophile in cycloaddition reactions, forming six-membered rings with dienes.

Example Reaction:

Hydrolysis and Hydration

DMM undergoes acid- or base-catalyzed hydrolysis to regenerate maleic acid derivatives.

Pathways:

- Hydrolysis:

- Hydration:

Polymerization and Copolymerization

DMM modifies polymer properties as a comonomer or internal plasticizer.

Reaction Scheme:

Esterification and Transesterification

DMM participates in reversible esterification, enabling the synthesis of complex esters.

Example:

- Fischer Esterification:

Maleic anhydride reacts with methanol in H₂SO₄ to form DMM via monomethyl maleate intermediate .

Thiol-Alkylation and Protein Modification

DMM reacts with thiol groups in proteins, facilitating enzyme subunit dissociation.

Case Study:

Applications De Recherche Scientifique

Chemical Synthesis

Dienophile in Organic Reactions

DMM is widely used as a dienophile in Diels-Alder reactions, which are pivotal in organic synthesis for constructing complex cyclic structures. Its reactivity allows for the formation of various cycloadducts, making it valuable in synthesizing pharmaceuticals and agrochemicals .

Intermediate in Polymer Chemistry

DMM serves as an important intermediate in the production of polymers and copolymers. It is utilized in the synthesis of polyesters , which have applications in coatings, adhesives, and plastic production. The compound can be polymerized to create materials with desirable mechanical properties .

Pharmaceutical Applications

This compound is employed as a building block in the synthesis of various pharmaceutical compounds. Its role as a reactant in the formation of biologically active molecules highlights its importance in medicinal chemistry. For instance, it has been used to synthesize derivatives of dihydropyrimidines, which exhibit significant biological activity .

Agricultural Chemicals

In agriculture, DMM is utilized to produce pesticides and herbicides. Its chemical properties facilitate the development of compounds that can effectively target specific pests while minimizing environmental impact. Research indicates that formulations containing DMM can enhance the efficacy of active ingredients due to its ability to modify their release profiles .

Industrial Applications

Additive for Plastics and Coatings

DMM is incorporated into formulations as an additive to improve the performance characteristics of plastics and coatings. It enhances the flexibility and durability of materials, making them suitable for various industrial applications .

Use in Paints and Inks

The compound is also used in paints and inks as a solvent and plasticizer. Its incorporation helps achieve desired viscosity and drying times, contributing to improved application properties .

Case Study 1: Synthesis of Dihydropyrimidines

A study demonstrated the use of DMM in synthesizing dihydropyrimidines through a one-pot reaction involving various catalysts. The resulting compounds exhibited significant anti-cancer properties, showcasing DMM's potential in drug development .

Case Study 2: Polymerization Processes

Research on the polymerization of DMM with other monomers revealed that it could enhance the thermal stability and mechanical strength of resultant polymers. This finding supports its application in developing high-performance materials for industrial uses .

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Dienophile for Diels-Alder reactions | Formation of complex cyclic structures |

| Pharmaceuticals | Intermediate for drug synthesis | Development of biologically active compounds |

| Agriculture | Pesticide formulation | Targeted pest control with reduced impact |

| Industrial Chemistry | Additive for plastics | Improved flexibility and durability |

| Coatings | Solvent/plasticizer | Enhanced application properties |

Mécanisme D'action

The mechanism of action of dimethyl maleate involves its reactivity as a dienophile and its ability to undergo various chemical transformations. In Diels-Alder reactions, it reacts with dienes to form cyclohexene derivatives. The compound’s reactivity is influenced by the presence of electron-withdrawing groups, which enhance its electrophilic character .

Comparaison Avec Des Composés Similaires

Dimethyl maleate is often compared with similar compounds such as dimethyl fumarate and diethyl maleate:

Dimethyl Fumarate: Both compounds are esters of maleic acid, but dimethyl fumarate is the trans isomer, while this compound is the cis isomer.

Diethyl Maleate: This compound is similar to this compound but has ethyl groups instead of methyl groups.

This compound’s unique properties, such as its reactivity and ability to modify polymer characteristics, make it a valuable compound in various scientific and industrial applications.

Activité Biologique

Dimethyl maleate (DMMaleate) is an organic compound classified as an α,β-unsaturated carboxylic ester. Its biological activity has garnered attention due to its potential therapeutic applications, particularly in the context of inflammation and oxidative stress. This article provides a comprehensive overview of the biological activity of this compound, including mechanisms of action, therapeutic implications, and relevant research findings.

This compound is a derivative of maleic acid and is structurally characterized by its two methyl ester groups. The compound exhibits electrophilic properties, making it reactive with nucleophiles such as thiols. This reactivity is significant for its biological activity, particularly in modulating cellular pathways involved in oxidative stress and inflammation.

- Electrophilic Reactivity : DMMaleate can undergo Michael addition reactions with thiol groups in proteins, leading to modifications that can alter protein function and signaling pathways.

- Nrf2 Activation : Similar to dimethyl fumarate (DMF), DMMaleate has been shown to activate the Nrf2 pathway, a critical regulator of the antioxidant response. This activation leads to increased expression of antioxidant enzymes and protective proteins, which help mitigate oxidative damage in cells .

- Anti-inflammatory Effects : DMMaleate has demonstrated the ability to inhibit pro-inflammatory cytokines through the downregulation of the NF-κB pathway, further contributing to its anti-inflammatory properties .

Therapeutic Applications

The biological activities of this compound suggest various therapeutic applications:

- Anti-inflammatory Diseases : Research indicates that DMMaleate may be beneficial in treating conditions characterized by chronic inflammation, such as inflammatory bowel disease (IBD) and multiple sclerosis (MS). In animal models, DMMaleate has shown efficacy in reducing intestinal inflammation and protecting against colitis .

- Cancer Research : The compound's ability to modulate oxidative stress responses positions it as a potential candidate for cancer therapy. Studies have explored its effects on cancer cell proliferation and apoptosis, although more research is needed to establish definitive therapeutic protocols .

- Neurodegenerative Disorders : Preliminary studies suggest that DMMaleate may have neuroprotective effects, particularly in models of Alzheimer's disease and Parkinson's disease. Its antioxidative properties may help protect neuronal cells from oxidative damage .

Case Studies and Research Findings

A review of recent literature highlights several key findings regarding the biological activity of this compound:

Propriétés

IUPAC Name |

dimethyl (Z)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)3-4-6(8)10-2/h3-4H,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCRTTXIJACKKU-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040765 | |

| Record name | Dimethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Dimethyl maleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.3 [mmHg] | |

| Record name | Dimethyl maleate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20613 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-48-6 | |

| Record name | Dimethyl maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2Z)-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K39366X5N0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dimethyl maleate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240744 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Dimethyl maleate has a molecular formula of C6H8O4 and a molecular weight of 144.13 g/mol.

A: this compound is commonly characterized using techniques like proton magnetic resonance (1H NMR) [, , , , ], infrared (IR) spectroscopy [, , ], and mass spectrometry (MS) []. These techniques provide valuable information regarding the structure and purity of the compound.

A: this compound's stability is crucial for its various applications. For example, in the synthesis of polymers like acrylonitrile-methacrylate-dimethyl maleate terpolymers, its thermal stability influences the melt flowability and ultimately the properties of the final fiber product. []

A: While this compound is often a reactant or product in catalytic reactions, it can also play a role in catalyzing specific transformations. For instance, research shows that this compound can catalyze the isomerization of 3,4,5,6-tetrachlorobenzene-2-diazo-1-oxide, highlighting its potential as a catalyst. []

A: The selectivity of reactions involving this compound, such as the Diels-Alder reaction, is influenced by various factors, including the nature of the dieneophile, reaction conditions (temperature, solvent), and steric effects. For instance, studies on 1,2-dialkylcyclobutadiene's reaction with this compound and dimethyl fumarate revealed a strong selectivity towards dimethyl fumarate, suggesting steric factors and reaction kinetics play significant roles. []

A: Computational methods like Density Functional Theory (DFT) are utilized to explore reaction mechanisms involving this compound. One study used DFT calculations to investigate the amine-catalyzed isomerization of this compound, providing insights into the reaction pathway and identifying the rate-limiting step. []

ANone: While the provided research doesn't mention specific QSAR models for this compound, its reactivity and potential biological activity make it a suitable candidate for QSAR studies, especially for exploring the impact of structural modifications on its properties.

A: Reactive distillation offers several advantages for this compound synthesis. By combining reaction and separation in a single unit, it simplifies the process, reduces costs, and pushes the reaction equilibrium towards product formation by continuously removing the byproduct, water. []

A: Researchers are exploring environmentally friendly catalysts for this compound synthesis. For instance, solid molecule sieves [] and zeolites like Mg-β and Fe-β [] have shown promising results, offering advantages such as reusability and reduced waste generation compared to traditional catalysts.

A: this compound serves as a dienophile in Diels-Alder reactions. The stereochemistry of the adducts formed, influenced by factors like steric hindrance and electronic effects, offers valuable insights into the reaction mechanism and stereochemical preferences of the diene and dienophile. [, , , , ]

A: In some reactions, like the Diels-Alder reaction, dimethyl fumarate exhibits higher reactivity compared to this compound. This difference in reactivity is often attributed to steric factors, with the trans configuration of dimethyl fumarate being more favorable for the approach of the diene. [, , ]

A: this compound finds applications in various industries. It serves as a precursor for polymers [, ], a plasticizer [], and a component in aroma compositions, cosmetics, adhesives, and coatings [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.